2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBA is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in inflammation, immunity, and cancer.
Scientific Research Applications
Advanced Oxidation Processes for Degradation
A study on the degradation of acetaminophen (a compound with a similar complex structure) by advanced oxidation processes (AOPs) highlighted the generation of various by-products and proposed degradation pathways. This research underlines the importance of AOPs in breaking down recalcitrant compounds in aqueous media, potentially applicable to similar complex organic compounds for environmental remediation (Qutob et al., 2022).
Chemical Transformations and Biological Activity
The synthesis, chemical transformations, and biological activities of benzoxazoles, benzothiazoles, and related compounds have been extensively studied due to their significant pharmacological properties. These studies offer insights into developing new molecular systems with potential therapeutic applications, highlighting the diverse chemical and biological research avenues for compounds containing benzothiazole and benzoxazole moieties (Rosales-Hernández et al., 2022).
Environmental Impact and Removal Strategies
Research into the environmental persistence and toxicity of acetaminophen, a structurally related compound, underscores the challenges and strategies in monitoring, detecting, and treating micropollutants. The study emphasizes the need for advanced treatment technologies to address the environmental impacts of these compounds, suggesting a parallel interest in understanding and mitigating the ecological footprint of similar complex molecules (Vo et al., 2019).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-12-6-4-5-11(9-12)17-15(19)10-18-16(20)13-7-2-3-8-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANSJIYGQZTFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide |
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